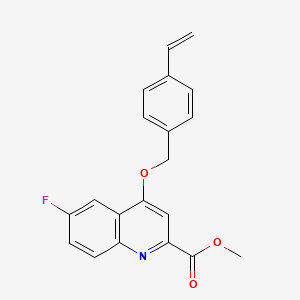

Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16FNO3 and a molecular weight of 337.35. It belongs to the family of quinolines, which are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate”, has been a subject of research for many years. Various methods have been developed, including green and clean syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is characterized by the presence of a quinoline core, a common structure in many biologically active compounds . The quinoline core is modified by the incorporation of a fluorine atom at the 6-position and a vinylbenzyl group at the 4-position via an oxygen atom.Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” would likely involve the quinoline core and the functional groups attached to it. The fluorine atom at the 6-position and the vinylbenzyl group at the 4-position could potentially be involved in various chemical reactions .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

- Role of Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate : This compound serves as an organoboron reagent in SM coupling. Its stability, ease of preparation, and environmentally benign nature contribute to its popularity .

Cytotoxicity Studies

- Application : Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate can be tested for cytotoxicity against cancer cell lines. Techniques like ATP quantification can determine viable cell numbers based on metabolically active cells .

Industrial Chemistry

- Greener Processes : As societal expectations shift toward greener and more sustainable chemical processes, Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate could find applications in industrial synthesis .

Heterocycle Synthesis

- Unique Heterocycles : This compound can participate in the synthesis of related heterocycles, including four- to seven-membered rings. Some of these heterocycles exhibit interesting biological activities .

Orientations Futures

The future directions in the research of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” and similar compounds could involve the development of more efficient and environmentally friendly synthesis methods, exploration of their biological activities, and their potential applications in medicinal and industrial chemistry .

Propriétés

IUPAC Name |

methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLKCNPVRUUMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2676697.png)

![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)

![5-[5-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2676701.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)